
4-Fluoro-3-n-pentoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-n-pentoxybenzoic acid is an organic compound with the molecular formula C12H15FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the meta position is substituted with a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-n-pentoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Etherification: The 4-fluorobenzoic acid undergoes etherification with n-pentanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-n-pentoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of pentoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of pentoxy-substituted alcohols or aldehydes.
Scientific Research Applications
4-Fluoro-3-n-pentoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-n-pentoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pentoxy group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Similar structure but lacks the pentoxy group, resulting in different chemical and physical properties.
3-Pentoxybenzoic Acid: Similar structure but lacks the fluorine atom, affecting its reactivity and biological activity.
4-Fluoro-3-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a pentoxy group, leading to differences in lipophilicity and reactivity.
Uniqueness: 4-Fluoro-3-n-pentoxybenzoic acid is unique due to the combination of the fluorine atom and the pentoxy group, which imparts distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the pentoxy group influences its solubility and biological activity.
Properties
IUPAC Name |
4-fluoro-3-pentoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-3-4-7-16-11-8-9(12(14)15)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQAUQTLAUPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
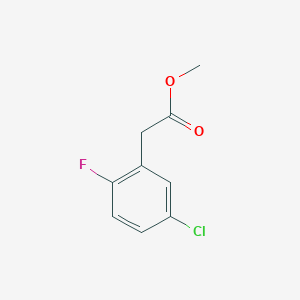
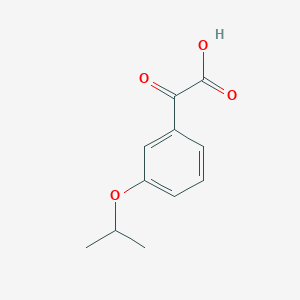
![3-[(Allyloxy)methyl]benzaldehyde](/img/structure/B7994204.png)

![3-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7994224.png)
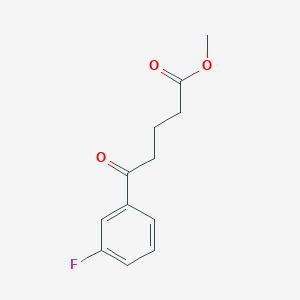
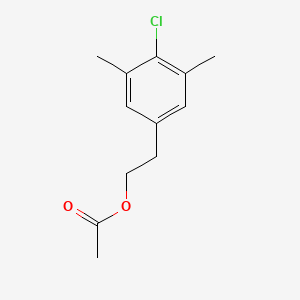
![1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994251.png)
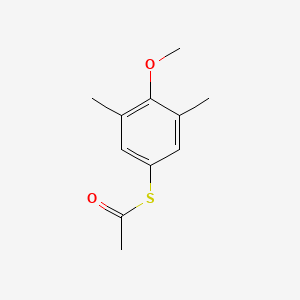
![2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7994275.png)


![1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994293.png)

